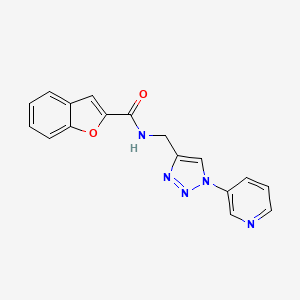
N-(3-(1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality N-(3-(1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis
The compound, N-(3-(1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide, has been a subject of various studies focusing on its synthesis and potential biological applications. For instance, a set of compounds similar in structure were synthesized, and their chemical structures confirmed through NMR and HRMS spectra. These studies were pivotal in exploring the compound's bioactivity, particularly its cytotoxic and carbonic anhydrase (CA) inhibitory effects, identifying certain derivatives as potential anticancer agents due to their tumor selectivity and potency selectivity expression (PSE) values (Gul et al., 2016).
Biological Activity and Potential Therapeutic Uses
The compound and its derivatives have been investigated for a range of bioactivities, making them candidates for further drug development:
Anticancer Activity:
- Certain derivatives demonstrated substantial tumor selectivity and potency, indicating their potential as novel anticancer agents. They exhibited good inhibition profiles on human carbonic anhydrase (hCA) IX and XII isoenzymes, crucial for the progression of certain cancers (Gul et al., 2017).
- Molecular docking and dynamic studies on synthesized compounds revealed their potential as anti-breast cancer agents, with binding energies and spatial arrangements comparable to known anticancer drugs (Putri et al., 2021).
Antioxidant and Anti-inflammatory Properties:
- Studies on celecoxib derivatives, which share a similar sulfonamide moiety, showed anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib (Küçükgüzel et al., 2013).
- New sulfonamide derivatives exhibited selective inhibition of human carbonic anhydrase (hCA) isoenzymes IX or XII, implying their potential role in managing conditions like glaucoma, edema, and certain neurological disorders, where CA inhibitors are therapeutically valuable (Gul et al., 2018).
Antidepressant Activity:
- A derivative was shown to significantly reduce immobility time in force swimming and tail suspension tests, indicating potential antidepressant effects without affecting baseline locomotion (Mathew et al., 2014).
properties
IUPAC Name |
N-[3-[2-acetyl-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-16-10-12-20(13-11-16)32(30,31)26-19-7-5-6-18(14-19)22-15-23(27(25-22)17(2)28)21-8-3-4-9-24(21)29/h3-14,23,26,29H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYVOZHODFWNDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN(C(C3)C4=CC=CC=C4O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-Thienyl)ethyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B2572826.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2572827.png)
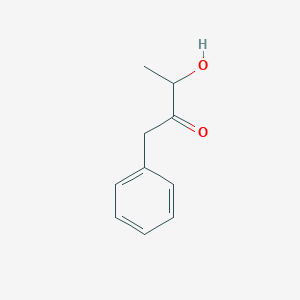
![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2572831.png)
![(3R,4R)-4-[(Dimethylamino)methyl]oxolan-3-ol](/img/structure/B2572833.png)
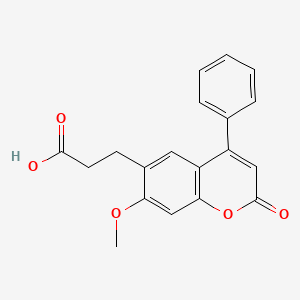
![2-amino-N-(2,5-dichlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2572836.png)
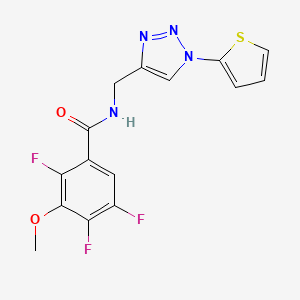
![N-isopentyl-2-(4-oxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2572839.png)
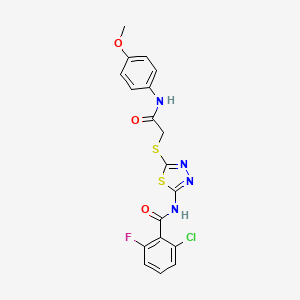
![5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2572842.png)

![4,4,4-Trifluoro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]butanamide](/img/structure/B2572844.png)
